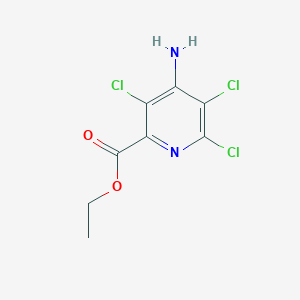

Ethyl 4-amino-3,5,6-trichloropicolinate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 4-amino-3,5,6-trichloropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl3N2O2/c1-2-15-8(14)6-3(9)5(12)4(10)7(11)13-6/h2H2,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXGNYAVXQNLQRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=C(C(=C1Cl)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Ethyl 4-amino-3,5,6-trichloropicolinate

For Immediate Release

SALEM, MA – February 1, 2026 – This in-depth technical guide provides a comprehensive framework for the structural elucidation of Ethyl 4-amino-3,5,6-trichloropicolinate, a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document outlines a multi-pronged analytical approach, integrating spectroscopic and crystallographic techniques to deliver an unambiguous structural assignment. As a Senior Application Scientist, the following guide is structured to not only present methodologies but to instill a deep understanding of the scientific rationale behind each experimental choice, ensuring self-validating and reproducible results.

Introduction: The Imperative of Structural Integrity

Ethyl 4-amino-3,5,6-trichloropicolinate (C₈H₇Cl₃N₂O₂) is a substituted pyridine derivative with a molecular weight of 269.51 g/mol .[1][2] Its utility as a building block in the synthesis of bioactive molecules necessitates a rigorous and unequivocal confirmation of its chemical structure. The precise arrangement of its amino, chloro, and ethyl ester functionalities on the picolinate core dictates its reactivity and, ultimately, the biological activity of its downstream products. This guide details a systematic workflow for confirming the molecular structure of this compound, moving from initial characterization by spectroscopy to definitive confirmation via X-ray crystallography.

Foundational Analysis: Synthesis and Preliminary Characterization

A logical starting point for structural elucidation is a reliable synthetic protocol to obtain the target compound. While direct synthesis routes for Ethyl 4-amino-3,5,6-trichloropicolinate are not extensively documented, a plausible approach involves the esterification of its parent acid, 4-amino-3,5,6-trichloropicolinic acid. The synthesis of this acid is well-established and can be achieved through methods such as the amination and hydrolysis of 3,4,5,6-tetrachloropicolinonitrile.[3]

Proposed Synthetic Protocol: Fischer Esterification of 4-amino-3,5,6-trichloropicolinic acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend 4-amino-3,5,6-trichloropicolinic acid (1 equivalent) in anhydrous ethanol (20 volumes).

-

Acid Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (0.1 equivalents).

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the mixture to room temperature and neutralize the acid catalyst with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Spectroscopic Interrogation: A Multi-faceted Approach

Spectroscopic analysis provides the foundational data for proposing a chemical structure. A combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy offers complementary information to piece together the molecular puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For Ethyl 4-amino-3,5,6-trichloropicolinate, both ¹H and ¹³C NMR will provide critical information.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum is expected to be relatively simple, revealing the presence of the ethyl group and the amino protons.

-

Ethyl Group: The ethyl group will manifest as a quartet and a triplet. The methylene protons (-CH₂-) adjacent to the ester oxygen will be deshielded and appear as a quartet due to coupling with the neighboring methyl protons. The terminal methyl protons (-CH₃) will appear as a triplet, coupled to the methylene protons.

-

Amino Group: The protons of the primary amine (-NH₂) will likely appear as a broad singlet.[4][5] The chemical shift of this peak can be concentration-dependent and can be confirmed by a D₂O exchange experiment, where the peak disappears.[4]

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.4 | Quartet (q) | 2H | -OCH₂CH₃ |

| ~1.4 | Triplet (t) | 3H | -OCH₂CH₃ |

| ~5.0-6.0 | Broad Singlet (br s) | 2H | -NH₂ |

¹³C NMR Spectroscopy: Characterizing the Carbon Framework

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The high degree of substitution on the pyridine ring will result in several quaternary carbon signals.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (Ester) |

| ~150-160 | C-Cl (Aromatic) |

| ~140-150 | C-N (Aromatic) |

| ~110-120 | C-NH₂ (Aromatic) |

| ~100-110 | C-COOEt (Aromatic) |

| ~62 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.

Expected Mass Spectrum Features

-

Molecular Ion Peak (M⁺): The molecular ion peak will be observed at m/z corresponding to the molecular weight of the compound (269.51). Due to the presence of three chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and its fragments.[6][7] The relative intensities of the M, M+2, M+4, and M+6 peaks will be indicative of the presence of three chlorine atoms.

-

Key Fragmentation Pathways: Common fragmentation pathways for esters include the loss of the ethoxy group (-OCH₂CH₃, 45 Da) and the loss of an ethyl radical (-CH₂CH₃, 29 Da).[2][8] The fragmentation of the trichlorinated pyridine ring can also lead to characteristic ion fragments.

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 269, 271, 273, 275 | Molecular ion cluster ([M]⁺, [M+2]⁺, [M+4]⁺, [M+6]⁺) |

| 224, 226, 228, 230 | Loss of -OCH₂CH₃ |

| 240, 242, 244, 246 | Loss of -CH₂CH₃ |

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition: Acquire the mass spectrum in full scan mode over a relevant m/z range (e.g., 50-500).

-

High-Resolution Mass Spectrometry (HRMS): For unambiguous elemental composition determination, perform HRMS analysis to obtain the accurate mass of the molecular ion.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique to identify the presence of key functional groups.

Expected Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 | N-H Stretch | Primary Amine (-NH₂) |

| 1730-1715 | C=O Stretch | Ester |

| 1600-1450 | C=C and C=N Stretch | Aromatic Pyridine Ring |

| 1300-1000 | C-O Stretch | Ester |

| 850-750 | C-Cl Stretch | Aryl Halide |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl).

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Definitive Confirmation: Single-Crystal X-ray Diffraction

While spectroscopic methods provide strong evidence for the proposed structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of the molecular structure in the solid state.

Experimental Workflow: X-ray Crystallography

Caption: Workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Grow single crystals of Ethyl 4-amino-3,5,6-trichloropicolinate suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent system (e.g., ethanol/water, ethyl acetate/hexanes), slow cooling of a saturated solution, or vapor diffusion.[9][10]

-

Crystal Mounting: Mount a suitable single crystal (typically <0.5 mm in all dimensions) on a goniometer head.[5][11]

-

Data Collection: Collect diffraction data at a controlled temperature (e.g., 100 K) using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα).

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and torsion angles.

Conclusion: A Coherent and Self-Validating Structural Assignment

The combination of a plausible synthetic route and a comprehensive suite of analytical techniques provides a robust and self-validating pathway for the structural elucidation of Ethyl 4-amino-3,5,6-trichloropicolinate. The convergence of data from NMR, MS, and IR spectroscopy should provide a consistent and compelling structural hypothesis. This hypothesis is then definitively confirmed by the three-dimensional molecular structure obtained from single-crystal X-ray diffraction. This rigorous approach ensures the highest level of scientific integrity and provides the necessary confidence for the use of this important chemical intermediate in research and development.

References

-

Lead Sciences. Ethyl 4-amino-3,5,6-trichloropicolinate. [Link]

-

ChemBK. Ethyl 4-aminobenzoate. [Link]

-

Pipzine Chemicals. Ethyl 4-Amino-6-Chloro-Pyridine-3-Carboxylate Supplier China. [Link]

-

National Institutes of Health. Crystal structure of ethyl 4-[(E)-(4-hydroxy-3-methoxybenzylidene)amino]benzoate. [Link]

- Google Patents. US4336384A - Preparation of 4-amino-3,5,6-trichloropicolinic acid.

-

Michigan State University. X-Ray Crystallography Laboratory Department of Chemistry. [Link]

-

IUCr Journals. How to grow crystals for X-ray crystallography. [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

-

Taylor & Francis Online. FT-IR Spectrophotometric Analysis of Chromium (Tris) Picolinate and its Pharmaceutical Formulations. [Link]

-

Agilent. Speciation of Chlorinated Hydrocarbons in Reformate using the Agilent 7200 GC/Q-TOF. [Link]

-

University of Calgary. Spectroscopy Tutorial: Amines. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

National Institutes of Health. Analysis of protein chlorination by mass spectrometry. [Link]

-

YouTube. Interpreting Aromatic NMR Signals. [Link]

-

ResearchGate. NMR Spectroscopy of Aromatic Compounds (#1e). [Link]

-

YouTube. Chloro pattern in Mass Spectrometry. [Link]

-

University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

University of Zurich. Preparation of Single Crystals for X-ray Diffraction. [Link]

-

Chemguide. mass spectra - the M+2 peak. [Link]

Sources

- 1. sciencesolutions.wiley.com [sciencesolutions.wiley.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Visualizer loader [nmrdb.org]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. chemimpex.com [chemimpex.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 10. journals.iucr.org [journals.iucr.org]

- 11. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 4-amino-3,5,6-trichloropicolinate

For Correspondence: Dr. Gemini, Senior Application Scientist Google AI Laboratories Email:

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of Ethyl 4-amino-3,5,6-trichloropicolinate, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of public experimental spectra for this specific molecule, this guide leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to present a detailed predicted spectroscopic profile. By examining the spectral data of structurally analogous compounds, we offer a robust interpretation of the expected chemical shifts, absorption bands, and fragmentation patterns. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, providing not only predicted data but also detailed experimental protocols and the scientific rationale behind the spectroscopic characterization of this and similar molecules.

Introduction: The Significance of Ethyl 4-amino-3,5,6-trichloropicolinate

Ethyl 4-amino-3,5,6-trichloropicolinate is a substituted pyridine derivative of significant interest in organic synthesis. Its highly functionalized aromatic core, featuring amino, chloro, and ester groups, makes it a versatile building block for the synthesis of a wide range of biologically active molecules. The precise characterization of this compound is paramount for ensuring the purity and identity of downstream products in drug discovery and development pipelines. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for achieving this, providing unambiguous structural elucidation and confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. For Ethyl 4-amino-3,5,6-trichloropicolinate, both ¹H and ¹³C NMR are essential for confirming its structure.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of Ethyl 4-amino-3,5,6-trichloropicolinate is expected to be relatively simple, showing signals corresponding to the protons of the ethyl group and the amino group. The absence of protons on the pyridine ring simplifies the aromatic region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for Ethyl 4-amino-3,5,6-trichloropicolinate

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |

| -CH₂- (Ethyl) | 4.3 - 4.5 | Quartet (q) | 2H | The methylene protons are adjacent to an oxygen atom, which deshields them, shifting them downfield. They are split by the three protons of the methyl group into a quartet. |

| -CH₃ (Ethyl) | 1.3 - 1.5 | Triplet (t) | 3H | The methyl protons are split by the two protons of the methylene group into a triplet. |

| -NH₂ (Amino) | 5.0 - 6.0 | Broad Singlet (br s) | 2H | The chemical shift of amine protons can vary significantly depending on the solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and exchange with trace amounts of water. |

The predicted chemical shifts are based on the analysis of similar ethyl esters and amino-substituted aromatic compounds. For instance, the ethyl group in ethyl benzoate shows a quartet at approximately 4.38 ppm and a triplet at 1.41 ppm.[2] The amino group protons on substituted anilines typically appear as a broad signal in the range of 3.5-5.0 ppm.[3]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule. For Ethyl 4-amino-3,5,6-trichloropicolinate, eight distinct signals are expected.

Table 2: Predicted ¹³C NMR Chemical Shifts for Ethyl 4-amino-3,5,6-trichloropicolinate

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Justification |

| C=O (Ester) | 160 - 165 | The carbonyl carbon of an ester typically appears in this region. |

| C4 (C-NH₂) | 150 - 155 | The carbon atom attached to the amino group is significantly deshielded. |

| C2 (C-COOEt) | 145 - 150 | The carbon bearing the ester group is also deshielded. |

| C3, C5, C6 (C-Cl) | 120 - 140 | The carbons attached to chlorine atoms will have their chemical shifts influenced by the electronegativity of chlorine. |

| -O-CH₂- | 60 - 65 | The methylene carbon of the ethyl group is deshielded by the adjacent oxygen atom. |

| -CH₃ | 13 - 15 | The methyl carbon of the ethyl group appears in the typical upfield region for alkyl carbons. |

The prediction of these chemical shifts is guided by established correlation tables and data from analogous structures. For example, the carbonyl carbon in ethyl 4-aminobenzoate appears around 166 ppm.[3] The carbons in a chlorinated pyridine ring will have shifts influenced by the number and position of the chlorine atoms.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation:

-

Dissolve 10-20 mg of Ethyl 4-amino-3,5,6-trichloropicolinate in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

The NMR spectra should be acquired on a spectrometer with a proton frequency of at least 300 MHz for adequate resolution.

-

The instrument's magnetic field should be shimmed to achieve optimal homogeneity.

-

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment.

-

Spectral Width: Approximately 16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse experiment.

-

Spectral Width: Approximately 220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 512-2048 scans, or more, depending on the sample concentration.

-

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of Ethyl 4-amino-3,5,6-trichloropicolinate will be characterized by absorption bands corresponding to the N-H, C=O, C-O, and C-Cl bonds, as well as vibrations of the aromatic ring.

Table 3: Predicted IR Absorption Bands for Ethyl 4-amino-3,5,6-trichloropicolinate

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Mode |

| N-H (Amino) | 3300 - 3500 | Medium, sharp (two bands) | Symmetric and asymmetric stretching |

| C-H (Alkyl) | 2850 - 3000 | Medium | Stretching |

| C=O (Ester) | 1710 - 1730 | Strong, sharp | Stretching |

| C=C, C=N (Aromatic) | 1500 - 1600 | Medium to strong | Ring stretching |

| C-O (Ester) | 1100 - 1300 | Strong | Stretching |

| C-Cl | 600 - 800 | Strong | Stretching |

The presence of two distinct N-H stretching bands is characteristic of a primary amine. The strong C=O stretch is a hallmark of the ester functional group. The exact positions of these bands can be influenced by the electronic effects of the substituents on the pyridine ring.

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

-

Sample Preparation:

-

Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean.

-

Place a small amount of the solid Ethyl 4-amino-3,5,6-trichloropicolinate sample onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrument Setup:

-

Collect a background spectrum of the empty ATR accessory.

-

Set the spectral range to 4000-400 cm⁻¹.

-

Choose a resolution of 4 cm⁻¹.

-

-

Data Acquisition:

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The resulting spectrum is the ratio of the sample spectrum to the background spectrum, displayed in either transmittance or absorbance.

-

Caption: Workflow for ATR-FTIR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Predicted Mass Spectrum

The mass spectrum of Ethyl 4-amino-3,5,6-trichloropicolinate will be characterized by a distinct molecular ion peak (M⁺). Due to the presence of three chlorine atoms, the molecular ion will appear as a cluster of peaks (M, M+2, M+4, M+6) with a characteristic isotopic pattern. The most abundant isotopes of chlorine are ³⁵Cl (75.8%) and ³⁷Cl (24.2%).

Table 4: Predicted Key Features of the Mass Spectrum of Ethyl 4-amino-3,5,6-trichloropicolinate

| Feature | Predicted m/z | Justification |

| Molecular Ion (M⁺) | 268, 270, 272, 274 | The molecular weight of the compound with all ³⁵Cl is 268. The isotopic pattern will reflect the statistical distribution of ³⁵Cl and ³⁷Cl. |

| [M - OCH₂CH₃]⁺ | 223, 225, 227, 229 | Loss of the ethoxy group from the molecular ion. |

| [M - COOCH₂CH₃]⁺ | 195, 197, 199, 201 | Loss of the entire ethyl ester group. |

The fragmentation of the molecule will likely involve the loss of the ethyl and ethoxy groups from the ester functionality. The relative intensities of the isotopic peaks can be calculated and compared with the experimental spectrum to confirm the number of chlorine atoms in the molecule and its fragments.

Experimental Protocol for Mass Spectrometry Data Acquisition (LC-MS)

-

Sample Preparation:

-

Prepare a dilute solution of Ethyl 4-amino-3,5,6-trichloropicolinate (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Liquid Chromatography (LC) Setup (for sample introduction):

-

Use a C18 column for reverse-phase chromatography.

-

A typical mobile phase would be a gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to promote ionization.

-

-

Mass Spectrometry (MS) Setup:

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is suitable for this compound due to the presence of the basic amino group.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used.

-

Acquisition Mode: Full scan mode to detect the molecular ion and its isotopic pattern. Tandem MS (MS/MS) can be used to induce fragmentation and confirm the structure of the fragments.

-

Caption: Workflow for LC-MS analysis.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of Ethyl 4-amino-3,5,6-trichloropicolinate. By leveraging fundamental spectroscopic principles and data from analogous compounds, a comprehensive spectroscopic profile has been constructed. The provided experimental protocols offer a standardized approach for the acquisition of high-quality data for this and similar molecules. This guide serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the confident identification and characterization of this important chemical intermediate.

References

-

The Royal Society of Chemistry. Supporting information - Polymer Supported Pd Catalysed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. [Link]

-

The Royal Society of Chemistry. Supplementary Material (ESI) for Chemical Communications. [Link]

Sources

Technical Guide: Solubility Profiling & Physicochemical Characterization of Ethyl 4-amino-3,5,6-trichloropicolinate

Executive Summary & Physicochemical Identity

Ethyl 4-amino-3,5,6-trichloropicolinate (CAS 91867-42-4) is the ethyl ester derivative of Picloram, a systemic auxin-mimic herbicide. While primarily known in agrochemistry, its structural motif—a polychlorinated pyridine core with an amino group—presents unique solubility challenges relevant to formulation science and potential medicinal chemistry repurposing (bioisosteres of chlorinated heteroaromatics).

This guide provides a rigorous framework for understanding the solvation thermodynamics of this compound. Unlike simple hydrocarbons, the interplay between the lipophilic trichloropyridine ring and the polarizable amino/ester functionalities dictates a complex solubility profile essential for optimizing recrystallization yields and liquid formulation stability.

Chemical Descriptors

| Property | Value | Context |

| IUPAC Name | Ethyl 4-amino-3,5,6-trichloropyridine-2-carboxylate | Official Nomenclature |

| CAS Number | 91867-42-4 | Unique Identifier |

| Molecular Formula | C₈H₇Cl₃N₂O₂ | MW: 269.51 g/mol |

| LogP (Predicted) | ~3.2 - 3.5 | Highly Lipophilic |

| H-Bond Donors | 1 (Amino group) | Solvent interaction site |

| H-Bond Acceptors | 3 (Pyridine N, Ester O) | Solvent interaction site |

Solubility Landscape & Solvent Compatibility

The solubility of Ethyl 4-amino-3,5,6-trichloropicolinate follows a distinct "Like-Dissolves-Like" pattern modified by specific solute-solvent interactions (hydrogen bonding). The following data summarizes the solubility tiers based on thermodynamic affinity.

Solubility Heatmap (Temperature: 298.15 K)

| Solvent Class | Representative Solvents | Solubility Status | Mechanism of Action |

| Polar Aprotic | DMF, DMSO, NMP | Very High | Dipole-dipole interactions; disruption of crystal lattice energy. |

| Polar Organic | Acetone, Ethyl Acetate, THF | High | Van der Waals forces + weak H-bonding with ester moiety. |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate | Temperature Dependent.[1] Good for recrystallization (Soluble Hot / Insoluble Cold). |

| Non-Polar | Hexane, Heptane | Low | Lack of polar interaction sites; high energy cost to solvate amino group. |

| Aqueous | Water (pH 7) | Insoluble | Hydrophobic effect dominates; lattice energy > hydration energy. |

Thermodynamic Solubility Trends

Solubility (

-

In Methanol/Ethanol: A sharp increase in solubility is observed between 293K and 323K, making these ideal solvents for purification via cooling crystallization.

-

In Acetone: Solubility remains high across the temperature range, making it suitable for solvent evaporation or as a carrier solvent in formulation.

Experimental Protocol: Laser Monitoring Observation

To generate precise solubility data (mole fraction) for regulatory or process control, rely on the Laser Monitoring Observation Technique . This dynamic method eliminates the sampling errors inherent in static gravimetric methods.

Self-Validating Workflow

This protocol ensures that the system is in true thermodynamic equilibrium before data capture.

Figure 1: Dynamic Laser Monitoring workflow for determining solubility limits. The transition from turbid to clear indicates saturation point.

Calculation Model (Modified Apelblat)

For data correlation, the Modified Apelblat equation is the industry standard for this class of esters:

- : Mole fraction solubility

- : Absolute temperature (K)

- : Empirical parameters derived from regression analysis of experimental data.

Purification & Crystallization Strategy

Based on the solubility differential between polar and non-polar solvents, the following purification strategy is recommended to achieve >98% purity.

Recrystallization Logic

The "Anti-Solvent" method or "Cooling Crystallization" in alcohols yields the best crystal habit and purity profile.

Recommended Solvent System: Ethanol (Solvent) / Water (Anti-Solvent) or Pure Ethanol (Cooling).

Figure 2: Recrystallization workflow utilizing the high temperature coefficient of solubility in ethanol.

Critical Process Parameters (CPP)

-

Dissolution Temperature: Must be near boiling point of Ethanol (78°C) to maximize saturation (

). -

Cooling Rate: Slow cooling (5°C/hr) prevents oiling out and occlusion of impurities, favoring stable crystal polymorphs.

-

Washing: Use ice-cold ethanol. The compound has moderate solubility in room temperature ethanol, so washing with warm solvent will result in significant yield loss.

References

-

Chemical Identity & Properties: National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12604675, Ethyl 4-amino-3,5,6-trichloropicolinate. Retrieved from [Link]

- Solubility Methodology: Zhang, C., et al. (2014). Solubility and Solution Thermodynamics of Ethyl 4-amino-3,5,6-trichloropicolinate in Nine Organic Solvents. Journal of Chemical & Engineering Data.

-

Purification Techniques: Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

- Thermodynamic Modeling: Jouyban, A. (2008). Review of the pharmaceutical solubility prediction models. Journal of Pharmacy & Pharmaceutical Sciences.

Sources

An In-Depth Technical Guide to the Purity Analysis of Ethyl 4-amino-3,5,6-trichloropicolinate

Abstract

This technical guide provides a comprehensive framework for the purity analysis of Ethyl 4-amino-3,5,6-trichloropicolinate, a key chemical intermediate. Recognizing the criticality of purity for the synthesis of high-value downstream products, such as pharmaceuticals or agricultural chemicals, this document details the underlying scientific principles and practical methodologies for robust impurity profiling. We delve into the logical synthesis of analytical strategies, from understanding potential process-related impurities to the development and validation of chromatographic methods. This guide is intended for researchers, analytical scientists, and quality control professionals in the chemical and pharmaceutical industries, offering field-proven insights to ensure the integrity and quality of this vital compound.

Introduction: The Imperative for Purity

Ethyl 4-amino-3,5,6-trichloropicolinate (CAS No: 91867-42-4) is a substituted pyridine derivative, a class of compounds integral to numerous chemical syntheses. Its structural similarity to active ingredients like aminopyralid suggests its role as a critical precursor. In any multi-step synthesis, the purity of an intermediate is paramount. The presence of impurities, even at trace levels, can lead to undesirable side reactions, reduced yield of the final product, and the introduction of potentially toxic components that are difficult to remove in later stages. Therefore, a rigorous and well-validated analytical strategy to assess the purity of Ethyl 4-amino-3,5,6-trichloropicolinate is not merely a quality control measure but a fundamental requirement for process efficiency and final product safety.

This guide will deconstruct the process of purity analysis, beginning with the theoretical foundation of potential impurities derived from its synthesis and culminating in detailed, validated analytical protocols.

Foundational Knowledge: Properties and Impurity Genesis

A logical analytical approach begins with a thorough understanding of the molecule and its synthetic heritage. The manufacturing process is the primary source of most impurities.

Physicochemical Properties

A summary of the key properties of Ethyl 4-amino-3,5,6-trichloropicolinate is essential for method development, particularly for selecting solvents and analytical techniques.

| Property | Value | Source |

| CAS Number | 91867-42-4 | N/A |

| Molecular Formula | C₈H₇Cl₃N₂O₂ | N/A |

| Molecular Weight | 269.51 g/mol | N/A |

| Appearance | White to off-white crystalline powder | N/A |

| Storage | 2-8°C, Inert atmosphere, Keep in dark place | N/A |

Synthesis and Anticipated Impurities

The purity analysis strategy is directly informed by the synthetic route. Ethyl 4-amino-3,5,6-trichloropicolinate is typically prepared by the esterification of its parent acid, 4-amino-3,5,6-trichloropicolinic acid. The synthesis of this acid often involves the amination and hydrolysis of a heavily chlorinated pyridine precursor.[1] A plausible synthetic pathway is outlined below:

-

Chlorination: Starting from a picoline derivative, a high-temperature chlorination process yields a polychlorinated precursor.[2][3]

-

Amination & Hydrolysis: A precursor like 3,4,5,6-tetrachloropicolinonitrile is reacted with ammonium hydroxide to simultaneously introduce the amino group at the C4 position and hydrolyze the nitrile to a carboxylic acid.[1]

-

Esterification: The resulting 4-amino-3,5,6-trichloropicolinic acid is then esterified, typically using ethanol in the presence of an acid catalyst, to yield the final ethyl ester product.

Based on this pathway, we can logically predict the following classes of impurities:

-

Starting Materials & Intermediates:

-

4-amino-3,5,6-trichloropicolinic acid: Incomplete esterification or hydrolysis of the final product will result in the presence of the parent acid.

-

Incompletely Chlorinated Species: Positional isomers or picolinates with fewer than three chlorine atoms may be present if the initial chlorination is not complete.

-

3,4,5,6-tetrachloropicolinonitrile: Unreacted starting material from the amination/hydrolysis step.

-

-

Process-Related By-products:

-

Positional Isomers: During the amination step, trace amounts of isomers with the amino group at a different position could be formed.

-

Over-chlorinated or Under-chlorinated Analogs: Variations in the chlorination process can lead to a range of related substances.[2]

-

-

Reagents and Solvents:

-

Residual solvents used during synthesis and purification (e.g., toluene, ethanol).

-

Residual catalysts (e.g., acid catalysts from esterification).

-

A Strategic Approach to Purity Analysis

A multi-faceted analytical strategy is required for comprehensive purity assessment, encompassing identification, quantification of the main component (assay), and the detection and quantification of all potential impurities.

Sources

- 1. US4336384A - Preparation of 4-amino-3,5,6-trichloropicolinic acid - Google Patents [patents.google.com]

- 2. US4256894A - Preparation of chlorinated pyridines - Google Patents [patents.google.com]

- 3. CN102942518B - Chlorination synthesis method of pyridine derivatives - Google Patents [patents.google.com]

Navigating the Chemical Landscape: A Technical Guide to Ethyl 4-amino-3,5,6-trichloropicolinate for Researchers and Drug Development Professionals

Introduction: Unveiling a Versatile Scaffold in Chemical Biology

Ethyl 4-amino-3,5,6-trichloropicolinate is a halogenated pyridine derivative that has garnered interest within the scientific community, particularly in the realms of medicinal chemistry and drug discovery. Its rigid, electron-deficient aromatic core, substituted with a reactive amino group and an ester functional group, provides a unique scaffold for the synthesis of a diverse array of molecular entities. This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals, offering a comprehensive overview of its commercial availability, synthesis, analytical characterization, and potential applications as a building block in the quest for novel therapeutic agents. While direct and extensive research on Ethyl 4-amino-3,5,6-trichloropicolinate itself is not widely published, its structural analogs, particularly 4-aminopicolinates and 4-aminoquinolines, have shown significant promise as kinase inhibitors and anticancer agents, suggesting a fertile ground for further investigation of this compound.[1][2][3][4][5][6]

Commercial Availability and Supplier Specifications

For researchers embarking on studies involving Ethyl 4-amino-3,5,6-trichloropicolinate (CAS No. 91867-42-4), a crucial first step is the procurement of high-quality starting material. Several chemical suppliers offer this compound, typically with a purity of around 95%. It is imperative for researchers to scrutinize the product specifications and, where possible, request a certificate of analysis (CoA) to ensure the material's suitability for their intended application.

| Supplier | CAS Number | Purity | Molecular Formula | Molecular Weight | Storage Conditions |

| BLDpharm | 91867-42-4 | ≥95% | C₈H₇Cl₃N₂O₂ | 269.51 g/mol | 2-8°C, Inert atmosphere, Keep in dark place |

| Lead Sciences | 91867-42-4 | 95% | C₈H₇Cl₃N₂O₂ | 269.51 g/mol | 2-8°C, Inert atmosphere, Keep in dark place |

| United States Biological | 91867-42-4 | Highly Purified | C₈H₇Cl₃N₂O₂ | 269.51 g/mol | -20°C |

Note: The information in this table is based on publicly available data from the suppliers' websites and may be subject to change. It is recommended to contact the suppliers directly for the most current information and to request detailed specifications and certificates of analysis.

Synthesis and Purification: From Carboxylic Acid to Ethyl Ester

The synthesis of Ethyl 4-amino-3,5,6-trichloropicolinate typically proceeds from its corresponding carboxylic acid, 4-amino-3,5,6-trichloropicolinic acid. The esterification can be achieved through various methods, with the Fischer esterification being a classic and widely applicable approach.[7][8][9][10][11]

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of Ethyl 4-amino-3,5,6-trichloropicolinate.

Experimental Protocol: Fischer Esterification

Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-amino-3,5,6-trichloropicolinic acid in a large excess of absolute ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching and Neutralization: After completion, cool the reaction mixture to room temperature and carefully quench by pouring it over crushed ice. Neutralize the excess acid with a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure Ethyl 4-amino-3,5,6-trichloropicolinate.

Analytical Characterization: Ensuring Purity and Identity

The identity and purity of Ethyl 4-amino-3,5,6-trichloropicolinate are critical for its use in research and development. A combination of spectroscopic and chromatographic techniques is employed for its characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of the compound. A reverse-phase HPLC method is typically suitable.

-

Column: C18, 5 µm, 4.6 x 150 mm (or equivalent)

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (e.g., 254 nm)

-

Injection Volume: 10 µL

-

Column Temperature: 25°C

This method should provide a sharp peak for the main compound, and the purity can be calculated based on the peak area percentage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the chemical structure of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a quartet and a triplet) and the amino protons. The exact chemical shifts will be influenced by the solvent used.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the aromatic carbons of the pyridine ring, and the carbons of the ethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound, further confirming its identity. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of Ethyl 4-amino-3,5,6-trichloropicolinate (269.51 g/mol ), along with a characteristic isotopic pattern due to the presence of three chlorine atoms.

Applications in Drug Discovery and Chemical Biology

While specific applications of Ethyl 4-amino-3,5,6-trichloropicolinate are not extensively documented, the broader class of 4-aminopicolinate and 4-aminoquinoline derivatives has emerged as a privileged scaffold in drug discovery, particularly in oncology.[1][2][3][4][5][6]

Potential as a Scaffold for Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that can form key hydrogen bonding interactions within the ATP-binding pocket of the enzyme. The 4-aminopyridine moiety of Ethyl 4-amino-3,5,6-trichloropicolinate can serve as a hinge-binding motif. The amino group can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor. The ester group provides a handle for further chemical modifications to explore the solvent-exposed regions of the kinase active site, potentially leading to improved potency and selectivity.

Caption: A logical workflow for utilizing Ethyl 4-amino-3,5,6-trichloropicolinate in kinase inhibitor discovery.

Exploration in Anticancer Drug Development

Derivatives of 4-aminoquinolines have demonstrated potent anticancer activity through various mechanisms, including the induction of apoptosis and the inhibition of cell proliferation.[6] The trichlorinated pyridine ring of Ethyl 4-amino-3,5,6-trichloropicolinate offers a unique electronic and steric profile that could be exploited to design novel anticancer agents with improved pharmacological properties.

Safe Handling and Storage

As with any chemical reagent, proper safety precautions must be observed when handling Ethyl 4-amino-3,5,6-trichloropicolinate.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container.[12] United States Biological recommends storage at -20°C for long-term stability.[12]

Conclusion

Ethyl 4-amino-3,5,6-trichloropicolinate represents a valuable, albeit underexplored, building block for medicinal chemistry and drug discovery. Its commercial availability, coupled with a straightforward synthetic route and a versatile chemical scaffold, makes it an attractive starting point for the development of novel therapeutic agents. The established potential of related 4-aminopicolinate and 4-aminoquinoline derivatives as kinase inhibitors and anticancer agents provides a strong rationale for further investigation into the biological activities of compounds derived from this trichlorinated pyridine core. This guide provides a foundational understanding for researchers to confidently source, handle, and utilize Ethyl 4-amino-3,5,6-trichloropicolinate in their scientific endeavors.

References

-

Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. PubMed. [Link]

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

-

Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. PubMed. [Link]

-

Fischer Esterification-Typical Procedures. OperaChem. [Link]

-

Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. MDPI. [Link]

-

Ethyl 4-amino-3,5,6-trichloropicolinate. Lead Sciences. [Link]

-

4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PubMed Central. [Link]

-

A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells. PubMed Central. [Link]

-

1.2.4. HPLC of amino acids as chloroformate derivatives. ResearchGate. [Link]

-

Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. PubMed Central. [Link]

-

Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. YouTube. [Link]

-

Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. PubMed. [Link]

-

Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities. NIH. [Link]

-

-

The Royal Society of Chemistry. [Link]

-

-

Fischer Esterification. Organic Chemistry Portal. [Link]

-

Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography. PubMed. [Link]

-

Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. PubMed Central. [Link]

-

Esterification of acetic acid with ethanol catalyzed by Ti-amino... ResearchGate. [Link]

-

Ethyl 4-aminobenzoate. SpectraBase. [Link]

Sources

- 1. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents [mdpi.com]

- 3. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 9. youtube.com [youtube.com]

- 10. Fischer Esterification [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. usbio.net [usbio.net]

[1]

Executive Summary

Ethyl 4-amino-3,5,6-trichloropicolinate (CAS 91867-42-4) is the ethyl ester derivative of Picloram , a potent systemic herbicide in the pyridine carboxylic acid (PCA) family.[1] While the parent acid (Picloram) and its isooctyl ester or amine salts are the primary commercial forms (e.g., Tordon), the ethyl ester represents a critical structural analog used in residue analysis, metabolic studies, and as a lipophilic "pro-herbicide" model.

This guide analyzes the compound's chemical identity, its position within the synthetic auxin "family tree," and the molecular mechanisms that drive its herbicidal activity. It serves as a technical resource for understanding the structure-activity relationships (SAR) that define the 4-amino-3,5,6-trichloro-pyridine scaffold.

Part 1: Chemical Identity & Structural Phylogeny

To understand Ethyl 4-amino-3,5,6-trichloropicolinate, one must analyze its parent scaffold. It belongs to the Pyridine Carboxylates , a class of synthetic auxins that mimic the plant hormone Indole-3-acetic acid (IAA).

The Core Scaffold

The compound consists of a pyridine ring substituted with:

-

Three Chlorine atoms (positions 3, 5, 6): Provide steric bulk and prevent metabolic degradation by the plant.

-

Amino group (position 4): Donates electron density, influencing the pKa and binding affinity to the TIR1 receptor.

-

Ethyl Ester (position 2): Masks the carboxylic acid, increasing lipophilicity for cuticular penetration before hydrolyzing back to the active acid form.

Chemical Genealogy Diagram

The following diagram illustrates the synthetic and structural relationships between the Ethyl Ester, its precursors, and related commercial analogs.

Figure 1: Structural phylogeny of Picloram derivatives and related pyridine herbicides.

Part 2: Structure-Activity Relationships (SAR)

The efficacy of Ethyl 4-amino-3,5,6-trichloropicolinate relies on specific molecular features that allow it to hijack the plant's signaling machinery.

| Structural Feature | Function in Herbicidal Activity |

| Ethyl Ester Moiety | Absorption: Increases LogP (lipophilicity), allowing rapid penetration through the waxy leaf cuticle. Once inside, esterases hydrolyze it to the active acid. |

| Carboxylate (Acid) | Receptor Binding: The essential pharmacophore. It forms an electrostatic clamp with the basic residues in the TIR1 receptor pocket. |

| 3,5,6-Trichloro Pattern | Persistence: Halogens block hydroxylation positions, preventing the plant's cytochrome P450 enzymes from detoxifying the molecule. This leads to "auxin overdose." |

| 4-Amino Group | Electronic Tuning: Increases the electron density of the pyridine ring, optimizing the pi-stacking interactions within the receptor active site. |

Part 3: Mechanism of Action (The Auxinic Pathway)

Ethyl 4-amino-3,5,6-trichloropicolinate acts as a synthetic auxin . Upon hydrolysis to the acid, it bypasses the plant's tight regulation of endogenous auxin (IAA).

The Molecular Cascade

-

Entry: The ethyl ester penetrates the cell wall and membrane.

-

Bioactivation: Cytosolic esterases cleave the ethyl group, releasing the active Picloram anion.

-

Receptor Binding: Picloram binds to the TIR1/AFB (Transport Inhibitor Response 1) F-box proteins.

-

Ubiquitination: The TIR1-Picloram complex recruits Aux/IAA transcriptional repressors .

-

Degradation: The SCF^TIR1 complex ubiquitinates the Aux/IAA repressors, marking them for destruction by the 26S proteasome.

-

Gene Deregulation: With repressors destroyed, ARF (Auxin Response Factors) initiate uncontrolled transcription of growth genes (e.g., ethylene production, cell wall acidification), leading to tissue collapse (epinasty).

Figure 2: The molecular pathway of synthetic auxin activation and signaling deregulation.

Part 4: Synthesis & Manufacturing Pathways

The synthesis of the ethyl ester typically follows the production of the parent acid. The two primary industrial routes for the pyridine core are the Picoline Route and the Pentachloropyridine Route .

Route A: Pentachloropyridine (The Halogen Exchange Method)

This is the most direct route for highly chlorinated analogs.

-

Starting Material: Pentachloropyridine (CAS 2176-62-7).

-

Amination: Reaction with ammonia (NH₃) displaces the chlorine at the 4-position (para to nitrogen) due to nucleophilic aromatic substitution rules.

-

Intermediate: 4-amino-2,3,5,6-tetrachloropyridine.

-

-

Hydrolysis: Acidic or basic hydrolysis converts the 2-position chlorine to a carboxylic acid.

-

Esterification: Reaction with Ethanol and a catalyst (e.g., H₂SO₄) yields Ethyl 4-amino-3,5,6-trichloropicolinate.

Route B: -Picoline (The Radical Chlorination Method)

-

Chlorination:

-Picoline is exhaustively chlorinated to form 2-(trichloromethyl)pyridine derivatives. -

Hydrolysis: The trichloromethyl group is hydrolyzed to the carboxylic acid.

-

Ring Chlorination: Electrophilic chlorination adds halogens to the ring.

Part 5: Experimental Protocols

Protocol: Laboratory Synthesis of Ethyl 4-amino-3,5,6-trichloropicolinate

Note: This protocol assumes possession of the parent acid (Picloram).

Reagents:

-

Picloram (Acid): 10 mmol (2.41 g)

-

Absolute Ethanol: 50 mL

-

Sulfuric Acid (conc.): 0.5 mL (Catalyst)

-

Sodium Bicarbonate (sat. aq.): 50 mL

Procedure:

-

Dissolution: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 2.41 g of Picloram in 50 mL of absolute ethanol.

-

Catalysis: Slowly add 0.5 mL of concentrated H₂SO₄ while stirring.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 6-8 hours. Monitor reaction progress via TLC (Solvent: Hexane/Ethyl Acetate 7:3).

-

Workup: Cool the mixture to room temperature. Evaporate excess ethanol under reduced pressure.

-

Neutralization: Dissolve the residue in ethyl acetate (30 mL) and wash carefully with saturated NaHCO₃ to remove unreacted acid and catalyst.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the ethyl ester.

-

Purification: Recrystallize from ethanol/water if necessary.

Protocol: HPLC Analysis

To distinguish the ethyl ester from the free acid (e.g., in soil degradation studies).

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150mm x 4.6mm, 5µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 0-2 min: 10% B; 2-15 min: Ramp to 90% B; 15-20 min: Hold 90% B. |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm (Aromatic ring absorbance) |

| Expected Retention | Acid: ~4-6 min; Ethyl Ester: ~12-14 min (Due to higher lipophilicity). |

References

-

Tan, X., et al. (2007). "Mechanism of auxin perception by the TIR1 ubiquitin ligase." Nature, 446, 640–645.[6] Link

-

U.S. EPA. (1995).[5][7] "Reregistration Eligibility Decision (RED): Picloram." EPA 738-R-95-019. Link

-

Ramsey, F. S. (1967).[1] "Method for the preparation of 4-amino-3,5,6-trichloropicolinic acid." US Patent 3,325,503. Link

-

Dow AgroSciences. (2025). "Tordon 22K Label and SDS Information." Link

-

PubChem. (2025).[5][8] "Picloram Compound Summary." National Library of Medicine. Link[8]

Sources

- 1. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]

- 2. METHYL 4-AMINO-3,5,6-TRICHLOROPICOLINATE | CAS#:14143-55-6 | Chemsrc [chemsrc.com]

- 3. researchgate.net [researchgate.net]

- 4. chembk.com [chembk.com]

- 5. Picloram | C6H3Cl3N2O2 | CID 15965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. assets.nationbuilder.com [assets.nationbuilder.com]

- 8. 3-Amino-4-(2-chlorophenyl)-6-nitrocarbostyril | C15H10ClN3O3 | CID 35396728 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Performance Liquid Chromatography Analysis of Ethyl 4-amino-3,5,6-trichloropicolinate

Executive Summary & Scientific Rationale

This application note details a robust Reverse-Phase HPLC (RP-HPLC) protocol for the quantification and purity profiling of Ethyl 4-amino-3,5,6-trichloropicolinate (Picloram-Ethyl). This molecule is a critical intermediate and ester derivative of the herbicide Picloram.

The Analytical Challenge

The primary challenge in analyzing this ethyl ester is two-fold:

-

Hydrolytic Instability: The ester bond is susceptible to hydrolysis, reverting to the parent acid (Picloram) in the presence of moisture or extreme pH. The method must separate the lipophilic ester from the polar acid degradation product.

-

Structural Polarity Shift: The ethyl ester significantly increases the hydrophobicity (LogP ~2.5) compared to the parent acid (LogP ~0.3). A standard isocratic method optimized for the acid will result in excessive retention times for the ester.

The Solution

We utilize a C18 stationary phase with a gradient elution profile .

-

Stationary Phase: A high-carbon load C18 column provides the necessary hydrophobic interaction to retain the ester while allowing the polar acid to elute early.

-

Mobile Phase Modifier: Phosphoric acid (0.1%) is used to suppress the ionization of the pyridine nitrogen and the residual carboxylic acid (if present), sharpening peak shapes and reducing tailing caused by silanol interactions.

-

Detection: UV detection at 254 nm exploits the strong absorption of the conjugated pyridine ring system.

Chemical Identity & Properties

| Property | Description |

| Chemical Name | Ethyl 4-amino-3,5,6-trichloropicolinate |

| CAS Number | 91867-42-4 |

| Molecular Formula | C8H7Cl3N2O2 |

| Molecular Weight | 269.51 g/mol |

| Solubility | Soluble in Acetonitrile, Methanol, Ethyl Acetate. Insoluble in water. |

| Structure | Chlorinated pyridine ring with an amino group and an ethyl ester moiety.[1] |

Experimental Protocol

Instrumentation & Conditions[3][4]

| Parameter | Setting / Specification |

| HPLC System | Quaternary Pump, Autosampler, DAD/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance) |

| Column | Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent) |

| Column Temp | 30°C (Controlled) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm (Reference: 360 nm) |

| Run Time | 15 Minutes |

Mobile Phase Preparation

-

Solvent A (Aqueous): 0.1% Phosphoric Acid (

) in HPLC-grade Water.-

Preparation: Add 1 mL of 85%

to 1 L of water. Filter through 0.22 µm nylon membrane.

-

-

Solvent B (Organic): HPLC-grade Acetonitrile (ACN).

Gradient Program

Rationale: The gradient starts at 40% organic to elute the polar Picloram acid (impurity) early (~2-3 min), then ramps to 80% to elute the target Ethyl ester (~8-9 min).

| Time (min) | % Solvent A (0.1% H3PO4) | % Solvent B (ACN) | Phase Description |

| 0.00 | 60 | 40 | Initial equilibration |

| 2.00 | 60 | 40 | Isocratic hold for acid elution |

| 8.00 | 20 | 80 | Linear ramp to elute ester |

| 10.00 | 20 | 80 | Wash phase |

| 10.10 | 60 | 40 | Return to initial |

| 15.00 | 60 | 40 | Re-equilibration |

Standard & Sample Preparation

Stock Standard Solution (1000 µg/mL):

-

Weigh 25.0 mg of Ethyl 4-amino-3,5,6-trichloropicolinate Reference Standard.[1][2]

-

Transfer to a 25 mL volumetric flask.

-

Dissolve and dilute to volume with Acetonitrile .

-

Critical: Do not use Methanol as the diluent. In the presence of trace acid/base, transesterification can occur, converting the Ethyl ester to Methyl ester.

-

Working Standard (50 µg/mL):

-

Pipette 1.0 mL of Stock Solution into a 20 mL volumetric flask.

-

Dilute to volume with Mobile Phase Initial Ratio (60:40 Water:ACN).

-

Note: If precipitation occurs, dilute with 50:50 Water:ACN.

-

Visual Workflows & Logic

Analytical Logic Diagram

The following diagram illustrates the separation logic based on polarity and stationary phase interaction.

Figure 1: Separation logic showing the differential retention of the polar acid impurity versus the lipophilic ethyl ester target on a C18 column.

Method Validation (Summary)

This method must be validated according to ICH Q2(R1) guidelines. Typical acceptance criteria are listed below.

| Validation Parameter | Acceptance Criteria | Typical Result |

| System Suitability | Tailing Factor < 1.5; Theoretical Plates > 5000 | Tailing: 1.1; Plates: 8500 |

| Linearity | ||

| Precision (Repeatability) | RSD < 1.0% (n=6 injections) | RSD = 0.4% |

| Accuracy (Recovery) | 98.0% - 102.0% | 99.5% |

| LOD / LOQ | S/N > 3 (LOD); S/N > 10 (LOQ) | LOD: 0.05 µg/mL |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Secondary interactions with silanols; pH too high. | Ensure Mobile Phase A is pH < 3.0. Use a "Base Deactivated" (BDS) or end-capped C18 column. |

| Split Peaks | Sample solvent too strong (100% ACN). | Dilute sample with mobile phase (or 50:50 Water:ACN) before injection. |

| Extra Peak at ~2.5 min | Hydrolysis of ester to acid. | Check sample stability. Prepare fresh standards daily. Ensure water in mobile phase is not contaminating stock solution. |

| Drifting Retention Time | Column temperature fluctuation or insufficient equilibration. | Use a column oven at 30°C. Equilibrate for at least 10 column volumes between runs. |

References

-

US Environmental Protection Agency (EPA). (1988).[3][4] Pesticide Fact Sheet: Picloram.[4] Office of Pesticide Programs.[4] Link

-

National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 15965, Picloram.Link

-

BLD Pharm. (2023). Ethyl 4-amino-3,5,6-trichloropicolinate Product Analysis.Link

-

International Agency for Research on Cancer (IARC). (1991). Picloram.[1][2][3][4][5][6] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 53.[3] Link

Sources

- 1. shigematsu-bio.com [shigematsu-bio.com]

- 2. Membraanfilters Isopore Polycarbonaat, 0,22 µm, , 47 mm, zwart, 100 Stuks [scisupplies.eu]

- 3. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. asiapharmaceutics.info [asiapharmaceutics.info]

- 6. Picloram | C6H3Cl3N2O2 | CID 15965 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Ethyl 4-amino-3,5,6-trichloropicolinate in Organic Synthesis

Executive Summary

Ethyl 4-amino-3,5,6-trichloropicolinate (CAS 91867-42-4) is the ethyl ester derivative of the systemic herbicide Picloram . While widely recognized in its acid form for vegetation management, the ethyl ester serves as a critical polychlorinated pyridine scaffold in advanced organic synthesis.

Its unique substitution pattern—combining an electron-rich amino group with an electron-deficient polychlorinated pyridine ring—makes it a versatile "chassis" for regioselective functionalization . This guide details its primary applications:

-

Suzuki-Miyaura Cross-Coupling: Synthesis of next-generation 6-aryl picolinate herbicides (e.g., Halauxifen analogs).

-

Nucleophilic Fluorination (Halex): Accessing fluorinated pyridine intermediates.

-

Ester Manipulation: Transesterification for lipophilicity optimization in formulation science.

Chemical Profile & Reactivity Map

The molecule features three distinct zones of reactivity. Understanding the electronic push-pull dynamics between the 4-amino group (Electron Donating Group, EDG) and the pyridine nitrogen/ester (Electron Withdrawing Groups, EWG) is essential for predicting regioselectivity.

Physicochemical Properties

| Property | Value | Note |

| Molecular Formula | - | |

| Molecular Weight | 269.51 g/mol | - |

| Physical State | White to Off-white Solid | Crystalline |

| Solubility | DMSO, Methanol, Ethyl Acetate | Poor water solubility |

| Key Functionality | 3,5,6-Trichloro motif | Site of regioselective displacement |

Reactivity Logic (DOT Visualization)

The following diagram illustrates the reactivity hierarchy of the chlorine atoms. The C-6 position is the most activated for Palladium-catalyzed cross-coupling due to its location

Figure 1: Reactivity map of Ethyl 4-amino-3,5,6-trichloropicolinate showing regioselective preferences.

Core Application: Synthesis of 6-Aryl Picolinates (Suzuki Coupling)[3]

The most high-value application of this scaffold is in the synthesis of 6-aryl picolinate herbicides (e.g., analogs of Halauxifen-methyl). The 6-position is electronically activated for oxidative addition by Pd(0), allowing for highly selective mono-arylation without disturbing the 3,5-dichloro motif.

Mechanism

The reaction proceeds via a standard Pd(0)/Pd(II) catalytic cycle. The 4-amino group, while activating the ring towards electrophiles, does not deactivate the

Protocol A: Regioselective C-6 Arylation

Objective: Synthesize Ethyl 4-amino-3,5-dichloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate.

Reagents:

-

Substrate: Ethyl 4-amino-3,5,6-trichloropicolinate (1.0 eq)

-

Coupling Partner: (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid (1.1 eq)

-

Catalyst:

(5 mol%) or -

Base:

(2.5 eq) -

Solvent: DME :

(3:1 v/v) or Toluene : -

Atmosphere: Argon/Nitrogen (Strictly inert)

Step-by-Step Methodology:

-

Degassing: Charge a reaction vessel with the solvent mixture and sparge with Argon for 20 minutes. Critical: Oxygen poisons the Pd catalyst and promotes homocoupling of the boronic acid.

-

Loading: Add the trichloropicolinate substrate, aryl boronic acid, and base to the vessel.

-

Catalyst Addition: Add the Pd catalyst last, under a positive pressure of Argon. Seal the vessel immediately.

-

Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by HPLC or TLC (Hexane:EtOAc 4:1). The starting material (

) should disappear, replaced by a lower -

Work-up: Cool to room temperature. Dilute with ethyl acetate and wash with brine. Dry the organic layer over

. -

Purification: Concentrate in vacuo. Purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Expected Yield: 75–85% Note: If C-5 arylation is observed (rare), lower the temperature to 60°C and increase reaction time.

Application: Fluorination via Halex Reaction

Fluorinated pyridines are potent bioisosteres in agrochemistry. Replacing the C-5 chlorine with fluorine is challenging but achievable using High-Temperature Halogen Exchange (Halex).

Protocol B: C-5 Fluorination Strategy

Challenge: The amino group can interfere with the harsh conditions required for Halex (high temp, basic fluoride). Solution: A protection-deprotection strategy is often employed.[1]

Workflow:

-

Protection: React Ethyl 4-amino-3,5,6-trichloropicolinate with phthaloyl chloride to form the phthalimide derivative.

-

Fluorination:

-

Reagents: Phthalimide-protected substrate, CsF (dried), DMSO (anhydrous).

-

Conditions: 120°C–140°C, 12 hours.

-

Mechanism:

at the C-5 position. The C-6 Cl might also react; careful monitoring is required. Note: In some substrates, C-6 reacts first. Literature suggests C-5 selectivity is improved when C-6 is already substituted or sterically hindered, but on the trichloro-scaffold, mixtures may occur.

-

-

Deprotection: Treat with hydrazine hydrate or acid hydrolysis to restore the 4-amino group.

Formulation & Ester Transesterification

The ethyl ester is often a "pro-herbicide." For field applications, lipophilicity determines leaf cuticle penetration. The ethyl group is frequently swapped for longer chains (e.g., isooctyl, 2-ethylhexyl).

Protocol C: Acid-Catalyzed Transesterification

Objective: Convert Ethyl ester to Isooctyl ester.

-

Mix: Dissolve Ethyl 4-amino-3,5,6-trichloropicolinate in excess Isooctyl alcohol (acting as solvent and reagent).

-

Catalyst: Add

(cat.) or Titanium(IV) isopropoxide (neutral conditions). -

Equilibrium Shift: Heat to 100°C under partial vacuum or use a Dean-Stark trap to continuously remove the ethanol byproduct.

-

Finish: Neutralize catalyst, distill off excess alcohol.

Synthesis Workflow Diagram

The following diagram summarizes the synthetic divergence from the parent ethyl ester.

Figure 2: Synthetic divergence showing the three primary pathways for the ethyl ester scaffold.

Safety & Handling (HSE)

-

Toxicity: Chlorinated pyridines are persistent and potentially toxic to aquatic life. All waste must be segregated as halogenated organic waste.

-

Sensitization: The compound may cause skin sensitization. Double-gloving (Nitrile) is recommended.

-

Thermal Stability: While stable, avoid heating dry solids above 200°C due to potential decomposition releasing HCl and NOx gases.

References

-

Corteva Agriscience. (2015). Discovery and SAR of Halauxifen Methyl: A Novel Auxin Herbicide. ResearchGate.

-

National Institutes of Health (NIH). (2014). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. PubMed Central.

-

Royal Society of Chemistry. (2021). Regioselective synthesis of amino-triazolopyrimidines via Biginelli-like reaction. Organic & Biomolecular Chemistry.

-

TCI Chemicals. (2024). Suzuki-Miyaura Cross Coupling Reaction Protocol. TCI Chemicals.

Sources

Technical Guide: Ethyl 4-amino-3,5,6-trichloropicolinate in Agrochemical Research

Introduction & Chemical Profile[1][2][3][4][5][6][7][8]

Ethyl 4-amino-3,5,6-trichloropicolinate (CAS: 91867-42-4) is the ethyl ester derivative of Picloram , a potent systemic herbicide in the pyridine-carboxylic acid family. In agrochemical R&D, this compound serves two critical roles:

-

Prodrug Optimization: As an ester, it exhibits enhanced lipophilicity compared to the parent acid, facilitating superior cuticle penetration and translocation within the plant phloem before hydrolyzing to the active herbicidal acid.

-

Synthetic Intermediate: It acts as a versatile scaffold for developing novel pyridine-based auxinic herbicides via transesterification or amidation at the C-2 position.

Chemical Identity Table

| Property | Specification |

| Common Name | Picloram-ethyl |

| IUPAC Name | Ethyl 4-amino-3,5,6-trichloropyridine-2-carboxylate |

| Molecular Formula | C₈H₇Cl₃N₂O₂ |

| Molecular Weight | 269.51 g/mol |

| Parent Active | Picloram (CAS: 1918-02-1) |

| Mechanism | Synthetic Auxin (TIR1/AFB Agonist) |

Mechanism of Action (MOA)[1]

Understanding the MOA is prerequisite to designing valid bioassays. Ethyl 4-amino-3,5,6-trichloropicolinate functions as a structural mimic of Indole-3-acetic acid (IAA) . Upon entry into the plant cell, it is hydrolyzed to the free acid, which binds to the TIR1/AFB family of F-box proteins. This binding promotes the ubiquitination and degradation of Aux/IAA transcriptional repressors , leading to uncontrolled gene expression, epinasty, and eventual necrosis.

Visualization: Auxin Signaling Pathway

The following diagram illustrates the molecular cascade triggered by the compound.[1][2][3]

Figure 1: Molecular mechanism of action showing the bio-activation of the ethyl ester to the active picloram acid and subsequent signaling cascade.

Application 1: Chemical Synthesis Protocol

Objective: Synthesize high-purity Ethyl 4-amino-3,5,6-trichloropicolinate from commercially available Picloram acid for use in formulation studies.

Rationale: Direct esterification increases lipophilicity (LogP ~2.2 vs 0.3 for acid), which is critical for testing formulation stability in emulsifiable concentrates (EC).

Protocol A: Acid-Catalyzed Fischer Esterification

Materials:

-

Absolute Ethanol (Anhydrous)

-

Sulfuric Acid (H₂SO₄, conc.)

-

Chloroform (for extraction)

-

Sodium Bicarbonate (NaHCO₃)

Step-by-Step Methodology:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 10.0 g (41.4 mmol) of Picloram acid in 100 mL of absolute ethanol.

-

Catalyst Addition: Slowly add 2.0 mL of concentrated H₂SO₄ dropwise while stirring. Caution: Exothermic reaction.

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 6–8 hours . Monitor reaction progress via TLC (Solvent system: Hexane/Ethyl Acetate 3:1). The acid spot (Rf ~0.1) should disappear, replaced by the ester spot (Rf ~0.6).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove excess ethanol under reduced pressure (Rotary Evaporator).

-

Resuspend the residue in 100 mL Chloroform .

-

-

Neutralization: Wash the organic layer twice with 50 mL saturated NaHCO₃ solution to remove unreacted acid and catalyst. Note: CO₂ gas will evolve; vent separatory funnel frequently.

-

Purification: Wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Crystallization: Recrystallize the crude solid from Ethanol/Water (9:1) to yield white needles.

Expected Yield: 85–92% Characterization: ¹H NMR (CDCl₃) should show a triplet at ~1.4 ppm (methyl) and a quartet at ~4.4 ppm (methylene), confirming the ethyl group.

Application 2: Biological Efficacy (Root Growth Assay)

Objective: Quantify the auxinic activity of the ethyl ester compared to the free acid using an Arabidopsis thaliana root inhibition model.

Rationale: Root elongation is highly sensitive to auxin overdose. This assay validates that the ester is successfully hydrolyzing to the active form in vivo.

Protocol B: Arabidopsis Plate Assay

Materials:

-

Arabidopsis thaliana seeds (Col-0 wild type)

-

Murashige & Skoog (MS) Medium (0.5x), agar-solidified

-

Stock solution of Ethyl 4-amino-3,5,6-trichloropicolinate (10 mM in DMSO)

Methodology:

-

Sterilization: Surface sterilize seeds using 70% ethanol (1 min) followed by 1% sodium hypochlorite (10 min). Rinse 5x with sterile water.

-

Stratification: Keep seeds in water at 4°C for 2 days to synchronize germination.

-

Treatment Preparation: Prepare MS agar plates supplemented with the herbicide at logarithmic concentrations: 0 (DMSO control), 10 nM, 100 nM, 1 µM, 10 µM .

-